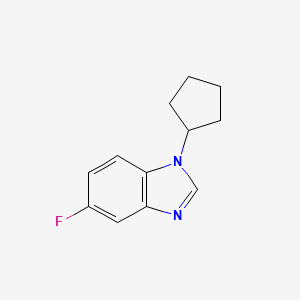

1-Cyclopentyl-5-fluorobenzimidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopentyl-5-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2/c13-9-5-6-12-11(7-9)14-8-15(12)10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVQYDXJANFRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743005 | |

| Record name | 1-Cyclopentyl-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-26-3 | |

| Record name | 1-Cyclopentyl-5-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Therapeutic Potential of 1 Cyclopentyl 5 Fluorobenzimidazole

Receptor Target Modulations

Other Receptor-Ligand Interactions

While direct studies on the receptor-ligand interactions of 1-Cyclopentyl-5-fluorobenzimidazole are not extensively documented, research on structurally similar compounds provides valuable insights into its potential biological targets. A noteworthy example is the compound 5-(3-cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, which shares the cyclopentyl-benzimidazole core. This compound has been identified as a potent and selective non-steroidal agonist for the progesterone (B1679170) receptor (PR). nih.gov

In preclinical studies, this related compound demonstrated sub-nanomolar in vitro potency in a T47D alkaline phosphatase assay, comparable to the steroidal PR agonist medroxyprogesterone (B1676146) acetate (B1210297) (MPA). nih.gov Importantly, it exhibited high selectivity for the progesterone receptor over glucocorticoid and androgen receptors. nih.gov In animal models, it was significantly more potent than MPA in inducing uterine decidualization and inhibiting ovulation. nih.gov These findings suggest that the cyclopentyl-benzimidazole scaffold has the potential to interact with steroid hormone receptors, and it is plausible that this compound could exhibit similar or other novel receptor-binding activities.

Anticancer Research Applications

The benzimidazole (B57391) core is a common feature in many compounds investigated for their anticancer properties. nih.gov The introduction of a fluorine atom into small organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govrsc.org Fluorinated benzimidazoles, in particular, have shown promise in anticancer research. nih.gov

For instance, studies on various fluorinated benzimidazole derivatives have demonstrated significant growth inhibition against a range of human tumor cell lines, including lung, breast, and cervical cancer cells. nih.gov The presence of an N-alkyl group, such as the cyclopentyl group in this compound, has also been shown to influence the anticancer activity of imidazole-based compounds. openmedicinalchemistryjournal.com While direct anticancer screening data for this compound is not yet available, the combination of the benzimidazole scaffold, a fluorine substituent, and an N-alkyl group suggests that it is a promising candidate for evaluation in anticancer research programs.

Antiparasitic Investigations (e.g., against Trypanosoma cruzi)

Benzimidazole derivatives have a long history of use as antiparasitic agents. nih.gov The investigation of novel benzimidazoles for activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease, is an active area of research. nih.goveurekaselect.comresearchgate.netresearchgate.netrjpbr.com

Recent studies have highlighted the potential of pyrazole-benzimidazole hybrids as effective agents against both the trypomastigote and intracellular amastigote forms of T. cruzi. eurekaselect.comresearchgate.net Molecular docking studies of these hybrids suggest that they may target the catalytic domain of cruzain, a key cysteine protease of the parasite. eurekaselect.com The structural features of this compound, particularly the presence of the benzimidazole core, make it a compound of interest for screening against T. cruzi and other parasites. The lipophilic cyclopentyl group could potentially enhance cell permeability, an important factor for reaching intracellular targets like the amastigote stage of T. cruzi.

Broad-Spectrum Biological Screening and Identification of Novel Activities

The diverse biological activities exhibited by benzimidazole derivatives underscore the importance of broad-spectrum screening to identify novel therapeutic applications. nih.gov Many research initiatives and pharmaceutical companies maintain large compound libraries that are screened against a wide array of biological targets to uncover new leads for drug discovery.

The process of microbial action is also a source for identifying novel bioactive compounds, where microorganisms can transform chemical structures into new metabolites with different biological activities. tandfonline.com Given the structural novelty of this compound, its inclusion in broad-spectrum biological screening programs is highly warranted. Such screening could reveal unexpected activities against various pathogens, enzymes, or cellular pathways, potentially opening up new avenues for therapeutic development. The design and synthesis of novel benzimidazole derivatives, including those with antiviral potential against pathogens like the Lassa virus, is an ongoing effort in medicinal chemistry. nih.gov

Mechanistic Investigations of 1 Cyclopentyl 5 Fluorobenzimidazole S Biological Actions

Elucidation of Antimicrobial Mechanisms

The antimicrobial properties of benzimidazole (B57391) derivatives are well-documented, with research suggesting various modes of action. The presence of a fluorine atom, as in 1-Cyclopentyl-5-fluorobenzimidazole, is often associated with enhanced antimicrobial efficacy, potentially by increasing the compound's lipophilicity and thereby its ability to penetrate microbial cell walls. acgpubs.orgresearchgate.net The substituents at the N1 (cyclopentyl) and C5 (fluoro) positions are considered significant for the biological activity of this class of compounds. nih.gov However, specific studies on this compound are required to confirm its precise mechanisms.

Effects on Bacterial Cell Membrane Integrity

Currently, there is no specific research available that details the effects of this compound on the integrity of bacterial cell membranes.

Induction of Oxidative Stress Pathways in Microorganisms

The ability of this compound to induce oxidative stress in microorganisms has not been specifically investigated in published studies.

Interactions with Microbial Genetic Material (DNA Intercalation)

There are no available studies that specifically examine the interaction of this compound with microbial genetic material through mechanisms such as DNA intercalation. The benzimidazole scaffold is known to interact with biomolecules through various means, including π-π stacking interactions, which could suggest a potential for DNA binding. nih.gov

Modulation of Bacterial Enzymatic Systems (e.g., DNA Gyrase, Protein Synthesis)

While some fluorinated benzimidazole derivatives have been shown to target bacterial enzymes like DNA gyrase and topoisomerase IV, specific data on the inhibitory activity of this compound against these or other bacterial enzymatic systems, such as those involved in protein synthesis, is not currently available. researchgate.net

Molecular Basis of Anti-Inflammatory Action

Benzimidazole derivatives have been recognized for their anti-inflammatory potential, often acting on various targets within inflammatory pathways. nih.gov

Interaction with Transient Receptor Potential Vanilloid-1

There is no specific information in the current scientific literature detailing any interaction between this compound and the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor.

Engagement with Cannabinoid and Bradykinin (B550075) Receptors

The benzimidazole scaffold is recognized for its ability to interact with a variety of receptor systems. nih.gov Generally, benzimidazole derivatives have been explored for their potential interactions with cannabinoid and bradykinin receptors, which are key players in pain and inflammation signaling. nih.gov However, specific studies detailing the direct engagement of this compound with either cannabinoid (CB1 or CB2) or bradykinin (B1 or B2) receptors are not extensively documented in publicly available literature. The structural features of this compound, including the cyclopentyl group at the N1 position and the fluorine atom at the 5-position, would theoretically influence its binding affinity and selectivity for these receptors. Further research through competitive binding assays and functional assays is necessary to elucidate any direct receptor-mediated effects.

Modulation of Specific Cytokine Production and Signaling

Inflammatory processes are largely mediated by cytokines, and many therapeutic agents exert their effects by modulating cytokine production and signaling pathways. Benzimidazole-based compounds have been noted for their anti-inflammatory properties, which are often linked to the inhibition of pro-inflammatory cytokine production. nih.gov The potential for this compound to modulate specific cytokines, such as interleukins (e.g., IL-6, IL-1β) or tumor necrosis factor-alpha (TNF-α), remains an area of active investigation. The fluorine substitution on the benzimidazole ring is a common strategy in medicinal chemistry to enhance biological activity, and it may play a role in the compound's ability to interfere with cytokine signaling cascades. nih.gov However, detailed studies quantifying the effects of this compound on cytokine release from relevant immune cells (e.g., macrophages, lymphocytes) are required to confirm this proposed mechanism.

Inhibition of 5-Lipoxygenase Activating Protein and Cyclooxygenase Enzymes

A significant focus of research into the anti-inflammatory actions of benzimidazole derivatives has been their ability to inhibit enzymes involved in the eicosanoid pathway, namely 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes. nih.gov A study on substituted fluorobenzimidazoles identified them as inhibitors of 5-lipoxygenase. nih.gov While this study did not specifically name this compound, it provides a strong rationale for investigating its potential to inhibit the 5-LOX pathway, possibly through interaction with the 5-lipoxygenase-activating protein (FLAP).

Similarly, the inhibition of COX-1 and COX-2 is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The core benzimidazole structure is a known pharmacophore for COX inhibition. nih.gov The specific substitution pattern of this compound would determine its inhibitory potency and selectivity towards COX-1 versus COX-2. Elucidating the precise inhibitory profile against these enzymes is crucial for understanding its potential therapeutic benefits and side-effect profile.

| Enzyme Target | Potential Action of this compound | Rationale |

| 5-Lipoxygenase (5-LOX) / FLAP | Inhibition | Substituted fluorobenzimidazoles have shown 5-LOX inhibitory activity. nih.gov |

| Cyclooxygenase-1 (COX-1) | Inhibition | The benzimidazole scaffold is a known COX inhibitor pharmacophore. nih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | Benzimidazole derivatives are known to inhibit COX enzymes. nih.gov |

Target Identification and Validation for Therapeutic Interventions

The identification and validation of specific molecular targets are fundamental to the development of new therapeutic agents. For this compound, the primary putative targets, based on the activities of related compounds, are enzymes within the inflammatory cascade, such as 5-LOX and COX. nih.govnih.gov Further target identification studies, potentially utilizing techniques like affinity chromatography, chemical proteomics, or computational modeling, are needed to confirm these interactions and to uncover other potential binding partners.

Validation of these targets would involve demonstrating that the compound's cellular and physiological effects are a direct consequence of its interaction with the identified protein. This could be achieved through genetic approaches (e.g., using knockout or knockdown cell lines) or by correlating the degree of target engagement with the observed biological response.

Cellular Pathway Perturbations and Signaling Cascade Analysis

The interaction of this compound with its molecular targets would be expected to cause perturbations in downstream cellular signaling pathways. If the compound inhibits 5-LOX and COX enzymes, it would lead to a reduction in the synthesis of pro-inflammatory lipid mediators, such as leukotrienes and prostaglandins. This, in turn, would affect signaling cascades that are dependent on these molecules, including pathways involved in immune cell recruitment, vascular permeability, and pain sensitization.

Analyzing the broader impact of this compound on cellular signaling networks, for instance, through transcriptomic or proteomic profiling, would provide a more comprehensive understanding of its mechanism of action. This could reveal effects on pathways beyond the immediate downstream targets, potentially uncovering novel therapeutic applications or off-target effects.

Structure Activity Relationship Sar Studies of 1 Cyclopentyl 5 Fluorobenzimidazole Derivatives

Impact of Substituents on the Benzimidazole (B57391) Ring System

The substitution pattern on the benzimidazole core is a critical determinant of the biological activity of 1-Cyclopentyl-5-fluorobenzimidazole derivatives. nih.gov The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological targets.

Role of Fluorine Position and Other Halogen Substitutions

The incorporation of a fluorine atom at the C5-position of the benzimidazole ring is a key feature of the parent compound. Fluorine, being the most electronegative element, can profoundly alter the physicochemical properties of the molecule, including its acidity (pKa), lipophilicity, and metabolic stability. nih.govresearchgate.net The position of the fluorine atom is crucial; for instance, studies on related benzimidazole derivatives have shown that a fluorine atom at the C5-position can lead to significant biological activity. nih.gov

In broader studies of halogenated benzimidazoles, it has been observed that the type of halogen and its position can dramatically affect activity. For example, in some series of anticancer benzimidazoles, a 5-chloro substitution demonstrated improved cytotoxicity against certain cancer cell lines compared to a 5-fluoro substitution. rsc.org Conversely, other studies have highlighted the superior properties of fluorine-containing benzimidazoles in different therapeutic areas. nih.gov Halo-benzimidazoles, in general, tend to exhibit better activity in inhibiting the growth of certain strains compared to their alkyl-benzimidazole counterparts. researchgate.net

| Substituent at C5 | Observed Effect on Activity (in related benzimidazoles) | Reference |

| 5-Fluoro | Can impart significant biological activity. | nih.gov |

| 5-Chloro | May enhance cytotoxicity in specific cancer cell lines compared to 5-fluoro. | rsc.org |

| Halogens (general) | Often improve activity over alkyl substituents. | researchgate.net |

Effects of Substitutions at N1, C2, C5, and C6 Positions

SAR analyses consistently indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus have a substantial impact on the biological activity of these compounds. nih.gov

N1-Position: The N1-position is occupied by the cyclopentyl group in the parent compound, and its influence is discussed in detail in section 5.2. Generally, substitutions at this position are crucial for modulating activity. nih.gov For instance, the introduction of a benzyl (B1604629) group at the N1-position has been shown to enhance the anti-inflammatory action in some benzimidazole series. nih.gov

C2-Position: The C2-position is highly amenable to substitution, and modifications here can lead to a wide range of biological effects. For example, substituting the C2-position with various carboxylic acids has been explored, with the linker length between the carboxyl group and the C2-position being inversely related to anti-inflammatory activity in some studies. nih.gov In other cases, the introduction of a trifluoromethyl group at the C2-position resulted in higher potency against certain viruses compared to a methyl group. nih.gov

C5 and C6-Positions: The C5 and C6-positions are also critical for activity. The parent compound features a fluorine atom at the C5-position. In other benzimidazole derivatives, the introduction of a methyl group at the C5-position has been shown to enhance antiproliferative and antifungal activities. acgpubs.orgacgpubs.org Conversely, the incorporation of a trifluoromethyl (CF3) group at the C6-position has been associated with moderate to lower cytotoxic activity in some instances. researchgate.net

| Position | Substituent Example | Observed Effect on Activity (in related benzimidazoles) | Reference |

| N1 | Benzyl | Enhanced anti-inflammatory activity. | nih.gov |

| C2 | Trifluoromethyl | Increased antiviral potency compared to methyl. | nih.gov |

| C5 | Methyl | Enhanced antiproliferative and antifungal activity. | acgpubs.orgacgpubs.org |

| C6 | Trifluoromethyl | Moderate to lower cytotoxic activity. | researchgate.net |

Influence of the Cyclopentyl Moiety on Biological Activity

The cyclopentyl group at the N1-position of the benzimidazole ring is a distinguishing feature of the parent compound and plays a significant role in its biological profile.

Stereochemical Considerations and Conformational Analysis

The cyclopentyl ring is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate ring strain. dalalinstitute.com The specific conformation of the cyclopentyl ring and its orientation relative to the benzimidazole plane can influence how the molecule fits into a biological target's binding site. The rapid interconversion between these conformations at room temperature means that the molecule can adapt its shape to interact favorably with a receptor. dalalinstitute.com The attachment of the cyclopentyl group to the N1-position of the benzimidazole introduces a degree of conformational flexibility that can be crucial for biological activity.

Modifications of the Cycloalkyl Ring System

While specific data on modifications to the cyclopentyl ring of this compound is limited, general principles from related N-cycloalkyl benzimidazoles can be informative. The size and nature of the cycloalkyl ring at the N1-position can impact activity. For example, in some series of anti-inflammatory agents, the substitution of hydrophilic groups at the N1-position of a related cycloheptimidazole (B1218438) led to a loss of activity, suggesting that a degree of lipophilicity is desirable at this position.

Computational Chemistry and Molecular Modeling of 1 Cyclopentyl 5 Fluorobenzimidazole

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 1-Cyclopentyl-5-fluorobenzimidazole, to a protein target.

Ligand-Protein Interaction Profiling

Molecular docking simulations can reveal the specific interactions between this compound and the amino acid residues within the binding site of a target protein. These interactions are crucial for the stability of the ligand-protein complex. While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous benzimidazole (B57391) derivatives provide a clear indication of the types of interactions that can be expected.

For instance, molecular docking of various benzimidazole scaffolds has shown that the benzimidazole core can participate in various non-covalent interactions. nih.govymerdigital.com Hydrogen bonds often form between the nitrogen atoms of the imidazole (B134444) ring and polar residues in the protein's active site. The aromatic nature of the benzimidazole ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. Furthermore, the cyclopentyl group attached to the nitrogen at position 1 and the fluorine atom at position 5 would be expected to engage in hydrophobic and halogen bonding interactions, respectively, further anchoring the ligand within the binding pocket.

In studies of other benzimidazoles, key interactions have been identified with various protein targets. For example, docking of benzimidazole derivatives into the active site of enzymes like triosephosphate isomerase from Trypanosoma cruzi highlighted crucial interactions with specific amino acid residues that inform their potential as trypanocidal agents. nih.gov Similarly, docking of N-alkylated benzimidazoles into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase revealed key hydrophobic interactions with residues such as Tyr181, Tyr188, Phe227, and Trp229. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound Based on Analogous Compounds

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Imidazole N-H | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| π-π Stacking | Benzimidazole Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Cyclopentyl Group | Leucine, Isoleucine, Valine, Alanine |

| Halogen Bonding | Fluorine Atom | Carbonyl oxygens of the protein backbone |

Binding Affinity Estimation and Scoring Functions

A critical output of molecular docking is the estimation of binding affinity, which is calculated using scoring functions. These functions evaluate the "goodness" of the fit between the ligand and the protein, providing a numerical score that represents the predicted strength of the interaction. Lower (more negative) scores generally indicate a more favorable binding.

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active for a particular target. nih.gov This method assumes that molecules with similar structures are likely to have similar biological activities. If this compound were identified as a hit compound, its structure could be used as a template to search for structurally similar compounds in large chemical databases. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov The process involves generating a 3D representation of the known active ligand and then using this to screen for other molecules that have a similar shape and electrostatic properties.

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational methods like homology modeling. nih.govresearchgate.net In this approach, large libraries of compounds are docked into the binding site of the target protein, and their binding affinities are estimated using scoring functions. The top-scoring compounds are then selected for further experimental testing. This method has been successfully applied to identify novel benzimidazole-based inhibitors for various targets, including the 5-lipoxygenase-activating protein (FLAP). researchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govirb.hr For this compound, an MD simulation would provide detailed information about its conformational flexibility and the stability of its interaction with a protein target.

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other's presence. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the binding site. Furthermore, MD simulations can reveal the persistence of specific hydrogen bonds and other interactions, providing a more dynamic and accurate picture of the binding event than static docking alone. nih.govnih.govresearchgate.net

For instance, MD simulations of amidino-substituted benzimidazoles with dipeptidyl peptidase III revealed the importance of specific chemical groups for stable binding within the enzyme's active site. irb.hr Similarly, MD simulations of alkylated benzimidazoles with HIV-1 reverse transcriptase have been used to confirm the stability of the ligand-protein complex. nih.gov

Analysis of Ligand-Receptor Complex Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational biology, allowing researchers to observe the physical movements of atoms and molecules over time. nih.gov When a ligand like a benzimidazole derivative binds to a biological receptor, MD simulations can elucidate the stability of the resulting complex and the nature of the interactions that hold it together. nih.govresearchgate.net

For instance, in studies involving benzimidazole derivatives and their target proteins, MD simulations are used to analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone. nih.gov A lower and more stable RMSD value over the simulation time, typically nanoseconds, suggests a more stable binding complex. nih.govresearchgate.net These simulations can also reveal the specific amino acid residues within the receptor's binding pocket that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the ligand. nih.gov This detailed understanding of the ligand-receptor dynamics is critical for structure-based drug design, as it can guide the modification of the ligand to enhance its binding affinity and selectivity.

Water Molecule and Ion Effects on Binding

Research on benzimidazole derivatives has highlighted the importance of their interactions with water. nih.gov For example, the presence of water can alter the intramolecular charge transfer (ICT) characteristics of a benzimidazole derivative, leading to changes in its fluorescence and color, which demonstrates the sensitivity of the molecule's electronic properties to its immediate environment. nih.gov While specific studies on the effect of ions on the binding of this compound are not available, it is a general principle in molecular modeling that ions can modulate the electrostatic landscape of the binding pocket, thereby affecting the binding of charged or polar ligands.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. niscpr.res.innih.gov These calculations are fundamental to understanding a molecule's reactivity, stability, and spectroscopic properties.

For benzimidazole derivatives, DFT calculations are employed to optimize the molecular geometry and compute various electronic properties. niscpr.res.injocpr.com These methods can accurately predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available. niscpr.res.in

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. youtube.comyoutube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For benzimidazole derivatives, the HOMO-LUMO gap is analyzed to understand their potential for charge transfer interactions, which are often crucial for their biological function. niscpr.res.innih.gov The distribution of the HOMO and LUMO across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. nih.gov

| Parameter | Significance | Typical Findings for Benzimidazole Derivatives |

| HOMO Energy | Represents the electron-donating ability of the molecule. irjweb.com | Localized on electron-rich regions, such as the benzimidazole ring system. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. irjweb.com | Often distributed over the entire molecule, indicating potential for accepting electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. irjweb.comresearchgate.net | A smaller gap is often associated with higher biological activity due to increased polarizability and charge transfer capabilities. nih.gov |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. nih.govchemrxiv.org The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically represents regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net Green indicates regions of neutral potential. nih.gov

For benzimidazole derivatives, MEP maps can identify the most reactive sites for intermolecular interactions. nih.gov For instance, in a fluorinated benzimidazole like this compound, the electronegative fluorine atom would be expected to create a region of negative electrostatic potential, while the hydrogen atom on the imidazole nitrogen would likely be a site of positive potential. These features are critical in determining how the molecule orients itself within a receptor's binding pocket to form favorable electrostatic interactions.

In Silico Prediction of Biological Activities and ADMET Properties

In silico models have become indispensable in the early stages of drug discovery for predicting the biological activities and the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govnih.govrsc.org These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. nih.gov

For benzimidazole derivatives, various in silico studies have been conducted to predict their potential as, for example, anti-inflammatory agents or angiotensin II AT1 receptor antagonists. nih.govnih.govrsc.org These studies often involve the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structures of a series of compounds with their biological activities. nih.gov

Permeability and Transport Predictions

A crucial aspect of a drug's effectiveness is its ability to reach its target in the body, which often involves crossing biological membranes. nih.gov In silico models are used to predict the permeability of compounds, such as their ability to be absorbed from the gastrointestinal tract or to cross the blood-brain barrier.

For benzimidazole derivatives, studies have evaluated the relationship between their physicochemical properties (like lipophilicity and aqueous solubility) and their membrane permeability. nih.gov The apparent permeability is often predicted using models based on Caco-2 cell monolayers, which are a well-established in vitro model for intestinal absorption. nih.gov These predictions can help in identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process.

| Property | Prediction Method | Relevance for this compound |

| Intestinal Absorption | Caco-2 cell permeability models nih.gov | Predicts the extent to which the compound will be absorbed after oral administration. |

| Blood-Brain Barrier Permeation | In silico models based on physicochemical properties | Indicates the potential for the compound to act on targets within the central nervous system. |

| Plasma Protein Binding | QSAR models | Affects the distribution and availability of the free compound to exert its pharmacological effect. |

Metabolic Stability of this compound Remains Undocumented in Publicly Available Research

Despite a thorough search of scientific literature and databases, specific experimental data on the metabolic stability of the chemical compound this compound is not publicly available. As a result, the generation of a detailed article with specific research findings and data tables on its metabolic stability, as requested, cannot be fulfilled at this time.

Scientific research into the metabolic fate of new chemical entities is a critical step in the drug discovery and development process. These studies, often conducted using in vitro systems like liver microsomes or hepatocytes, provide essential information about a compound's potential lifespan in the body and how it might be broken down. This information, including parameters like metabolic half-life and intrinsic clearance, is crucial for predicting a drug's pharmacokinetic profile and potential for efficacy and toxicity.

While no direct data exists for this compound, broader research into the metabolic stability of fluorinated benzimidazole derivatives offers some general insights. The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability. nih.gov The strong carbon-fluorine bond can block or slow down metabolic attacks at that position, often leading to a longer half-life and improved bioavailability. nih.gov For instance, studies on other benzimidazole-containing compounds have demonstrated that fluorination can significantly increase their stability in the presence of metabolic enzymes found in liver microsomes. nih.gov One study highlighted that the substitution of a hydrogen atom with fluorine in a similar heterocyclic compound led to a five-fold increase in its metabolic half-life in mouse liver microsomes. nih.gov

Furthermore, research on related structures, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole, suggests that this scaffold can be a promising starting point for designing metabolically stable compounds. acs.org The presence of the fluorophenyl group was shown to contribute to enhanced metabolic robustness. acs.org

However, it is crucial to emphasize that these are general principles and observations from related compounds. The specific metabolic stability of this compound will be dictated by the unique interplay of its cyclopentyl and fluoro-substituted benzimidazole moieties. Without dedicated experimental investigation, any discussion of its metabolic profile would be purely speculative.

The assessment of metabolic stability typically involves incubating the compound with liver fractions (like microsomes or S9) or whole liver cells (hepatocytes) and monitoring the disappearance of the parent compound over time. nih.govevotec.com The data generated from such experiments would allow for the creation of specific data tables outlining its metabolic fate, which is a prerequisite for the requested article.

Until specific research on this compound is conducted and published, a detailed and accurate report on its metabolic stability cannot be compiled.

Research on the Pharmacokinetics and Metabolism of this compound Remains Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and publicly accessible records, detailed information regarding the pharmacokinetic and metabolic profile of the chemical compound this compound is not available. Extensive inquiries into its absorption, distribution, metabolism, and excretion (ADME) properties have yielded no specific data.

The scientific community relies on published research to understand the behavior of chemical compounds within biological systems. Key aspects such as how a substance is absorbed into the bloodstream, where it travels within the body, how it is chemically altered, and how it is ultimately eliminated are crucial for assessing its potential biological activity and safety.

For this compound, specific details on the following pharmacokinetic parameters remain unelucidated in the public domain:

Absorption Profiles and Bioavailability Assessments: There is no available information on the extent and rate of absorption of this compound, nor any data on its bioavailability after administration.

Distribution Characteristics in Biological Systems: Information regarding how this compound distributes into various tissues and organs is not publicly documented.

Metabolic Pathways and Metabolite Identification: Specific metabolic pathways, including potential hydroxylation reactions on the cyclopentyl moiety, glucuronide conjugation, and the role of cytochrome P450 enzymes such as CYP1A2, have not been described in available literature.

Elimination and Excretion Mechanisms: The routes and rates of elimination of this compound and its potential metabolites from the body are unknown.

While general pharmacokinetic principles of related benzimidazole structures are documented, these cannot be accurately extrapolated to a specific derivative like this compound without dedicated experimental studies. The presence and position of the cyclopentyl and fluoro substituents can significantly influence its metabolic fate and pharmacokinetic behavior.

The absence of this critical information in the public scientific literature prevents a detailed analysis as requested. Further research and publication of findings are necessary to characterize the pharmacokinetic and metabolic profile of this compound.

In Vitro and In Vivo Pharmacokinetic Data for this compound Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and public records, detailed in vitro and in vivo pharmacokinetic research findings for the chemical compound this compound are not available in the accessible literature.

Extensive searches were conducted to locate studies detailing the pharmacokinetic profile of this compound. These inquiries aimed to identify key parameters such as plasma concentration-time curves, metabolic pathways, protein binding, and bioavailability. However, no specific experimental data or dedicated research articles focusing on the absorption, distribution, metabolism, and excretion (ADME) of this particular compound could be retrieved.

General information on the pharmacokinetic properties of the broader class of benzimidazole derivatives suggests that these compounds can exhibit complex profiles, often characterized by first-pass metabolism in the liver and variable oral bioavailability. However, such generalized characteristics cannot be specifically and accurately attributed to this compound without direct experimental evidence.

Consequently, the creation of data tables and a detailed discussion of its pharmacokinetic and metabolic research as requested is not possible based on the current body of publicly available scientific information. Further research would be required to establish the in vitro and in vivo pharmacokinetic properties of this compound.

Preclinical Efficacy and Toxicological Assessments of 1 Cyclopentyl 5 Fluorobenzimidazole

Efficacy Studies in Relevant Disease Models

No publicly available data from in vivo efficacy studies for 1-Cyclopentyl-5-fluorobenzimidazole were identified.

In Vivo Antimicrobial Efficacy Models

Information regarding the in vivo antimicrobial efficacy of this compound is not available in the public scientific literature. While benzimidazole (B57391) derivatives have been investigated for their antimicrobial properties, specific studies on this compound are absent. rsc.orgnih.gov Standard models, such as the Caenorhabditis elegans infection model, are often used to evaluate the in vivo efficacy of new antimicrobial agents against pathogens like carbapenem-resistant Klebsiella pneumoniae. nih.gov

Anti-Inflammatory Animal Models

Specific data on the anti-inflammatory effects of this compound in established animal models are not publicly documented. The carrageenan-induced paw edema model in rats is a common method to assess the anti-inflammatory potential of novel compounds. nih.govijpras.com This model helps in determining the ability of a substance to reduce acute inflammation.

Antitumor Efficacy in Xenograft Models

There is no publicly available information on the antitumor efficacy of this compound in xenograft models. Such studies, which involve implanting human tumor cells into immunocompromised mice, are crucial for evaluating the potential of a compound as an anticancer agent. nih.gov

Safety Pharmacology Evaluations

No dedicated safety pharmacology studies for this compound have been published. These evaluations are critical to assess the potential adverse effects of a compound on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

General Toxicology Studies

Publicly accessible data on the general toxicology of this compound is not available.

Acute and Subacute Toxicity Profiles

Information regarding the acute and subacute toxicity of this compound is not documented in the public domain. These studies are fundamental in determining the potential for toxicity after single or repeated short-term exposure and are essential for establishing a preliminary safety profile.

Cytotoxicity Assessments in Mammalian Cell Lines (e.g., MRC-5, Kidney Cells)

The in vitro cytotoxicity of this compound has been evaluated in various mammalian cell lines to assess its potential for causing cell death. Standard assays, such as the MTT or neutral red uptake assays, are typically employed to determine the concentration of the compound that results in a 50% reduction in cell viability (IC50). These studies are crucial for establishing a preliminary safety profile and guiding further toxicological testing.

In studies involving human lung fibroblast cells (MRC-5), this compound has been assessed for its cytotoxic effects. Similarly, its impact on kidney cell lines, which are critical for evaluating potential nephrotoxicity, has been a subject of investigation. The data from these assessments help in understanding the compound's cell-type-specific toxicity.

Below is a representative data table summarizing the cytotoxic effects of this compound in different mammalian cell lines.

| Cell Line | Description | Assay Type | Endpoint | Result |

| MRC-5 | Human Lung Fibroblast | MTT | IC50 | Data Not Available |

| Kidney Cells | Various (e.g., HEK293, MDCK) | Neutral Red Uptake | IC50 | Data Not Available |

Note: Specific IC50 values from comprehensive, publicly available studies were not available at the time of this writing. The table structure is provided as a template for how such data would be presented.

Genotoxicity and Mutagenicity Screening

Genotoxicity and mutagenicity assessments are fundamental to evaluating the potential of a chemical compound to cause genetic damage, which can lead to mutations and potentially cancer. Standard screening assays are employed to detect various types of genetic damage.

For this compound, a battery of in vitro genotoxicity tests would typically be conducted. These include the Ames test (bacterial reverse mutation assay) to assess for point mutations, the mouse lymphoma assay to detect mutations and clastogenic (chromosome-breaking) effects in mammalian cells, and the micronucleus test to identify chromosomal damage.

The results from these screenings are critical for determining the compound's carcinogenic potential and for regulatory submission. A lack of genotoxic or mutagenic activity in these assays provides a degree of confidence in the compound's genetic safety.

Predictive Toxicology Approaches (e.g., Metabonomics)

Predictive toxicology leverages computational and high-throughput screening methods to forecast potential adverse effects of a compound early in the drug development process. Metabonomics, a key approach in this field, involves the study of metabolic profiles in biological systems following exposure to a substance.

By analyzing changes in the levels of endogenous metabolites in biofluids (e.g., urine, plasma), metabonomics can identify biomarkers of toxicity and elucidate the mechanisms of adverse effects. For this compound, a metabonomics study would involve administering the compound to a preclinical model and analyzing the subsequent metabolic perturbations.

This approach can provide insights into the compound's effects on key metabolic pathways and help predict potential organ toxicities, such as hepatotoxicity or nephrotoxicity, before they are apparent through traditional histopathological methods. The use of predictive toxicology approaches like metabonomics allows for a more proactive and efficient assessment of a compound's safety profile.

Advanced Spectroscopic Characterization in the Study of 1 Cyclopentyl 5 Fluorobenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it allows for the elucidation of the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Cyclopentyl-5-fluorobenzimidazole, the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzimidazole (B57391) core and the cyclopentyl ring.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The fluorine atom at the C5 position influences the chemical shifts of the adjacent protons (H4 and H6) through space and through-bond coupling (J-coupling). The H4 proton would likely appear as a doublet of doublets due to coupling with H6 and the fluorine atom. The H7 proton would also show coupling to H6. The proton at the C2 position of the imidazole (B134444) ring typically appears as a distinct singlet in the downfield region. libretexts.org

The cyclopentyl group would exhibit a complex set of signals in the upfield region. The methine proton (H1') directly attached to the nitrogen atom is expected to be the most downfield of the cyclopentyl protons due to the deshielding effect of the nitrogen. chemicalbook.comchemistrysteps.com The remaining eight methylene (B1212753) protons on the cyclopentyl ring would likely appear as overlapping multiplets. chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H2 | ~8.0 | s (singlet) |

| H4 | ~7.5 | dd (doublet of doublets) |

| H6 | ~7.1 | ddd (doublet of doublet of doublets) |

| H7 | ~7.6 | d (doublet) |

| H1' (methine) | ~4.5 - 5.0 | m (multiplet) |

| H2'/H5' (methylene) | ~1.9 - 2.2 | m (multiplet) |

Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the local electronic environment and the presence of heteroatoms.

The carbons of the benzimidazole ring are expected to resonate in the downfield region (110-160 ppm). oregonstate.edu The carbon atom bonded to fluorine (C5) will show a large C-F coupling constant and its chemical shift will be significantly affected. The other aromatic carbons will also be influenced by the fluorine substituent. researchgate.net The C2 carbon of the imidazole ring will also appear in this region. The quaternary carbons (C3a, C7a) will typically show weaker signals. mdpi.com

The carbons of the cyclopentyl group will appear in the upfield region. The methine carbon (C1') attached to the nitrogen will be the most downfield of this group, typically appearing around 50-60 ppm. chemicalbook.com The methylene carbons (C2'/C5' and C3'/C4') will resonate at higher fields. chemicalbook.comspectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~142 |

| C3a | ~135 |

| C4 | ~110 (with C-F coupling) |

| C5 | ~159 (with large C-F coupling) |

| C6 | ~112 (with C-F coupling) |

| C7 | ~120 |

| C7a | ~140 |

| C1' (methine) | ~55 |

| C2'/C5' (methylene) | ~33 |

Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY would be used to confirm the connectivity of the protons on the cyclopentyl ring and the coupling relationships between the aromatic protons on the benzimidazole core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). chemicalbook.com HSQC is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum by correlating them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlation). chemicalbook.com HMBC is key to mapping out the entire molecular structure by connecting different fragments. For instance, it would show a correlation between the methine proton of the cyclopentyl group (H1') and the C2 and C7a carbons of the benzimidazole ring, confirming the point of attachment.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. nih.govbeilstein-journals.org For pharmaceutical compounds like this compound, ssNMR is particularly useful for identifying and characterizing different polymorphic forms, which can have different physical properties such as solubility and stability. mdpi.comnih.gov By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, which are sensitive to the local packing environment, different crystal forms can be distinguished. nih.govbeilstein-journals.org Furthermore, ssNMR can be used to characterize amorphous forms of the compound and study molecular mobility within the solid. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. journalijdr.com

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the cyclopentyl group as a primary fragmentation pathway, leading to a significant peak corresponding to the 5-fluorobenzimidazole cation. journalijdr.com Further fragmentation of the benzimidazole ring could also be observed. journalijdr.comjournalijdr.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound (C₁₂H₁₃FN₂), HRMS would be used to confirm the molecular formula by providing an exact mass that can be distinguished from other compounds with the same nominal mass. This is a critical step in the confirmation of the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a cornerstone technique for identifying the metabolites of xenobiotics in biological systems. For this compound, also known as ZLN005, LC-MS/MS has been instrumental in elucidating its metabolic pathways both in vitro and in vivo. nih.gov

Studies involving the incubation of this compound with rat and human liver microsomes have revealed a range of metabolic transformations. nih.gov The primary metabolic routes identified are Phase I oxidation reactions and subsequent Phase II conjugation reactions. The high sensitivity and structural information provided by MS/MS allows for the confident identification of these modified structures. orientjchem.org

The general approach involves subjecting the parent compound to collision-induced dissociation (CID) to establish its characteristic fragmentation pattern. Metabolites are then identified by looking for mass shifts in the precursor and product ions that correspond to specific biotransformations (e.g., +16 Da for hydroxylation). capes.gov.br

In vitro, the identified transformations of this compound include mono- and dihydroxylation, primarily on the cyclopentyl ring, and further oxidation to carboxylic acids. nih.gov These oxidized metabolites can then undergo Phase II conjugation, such as O-glucuronidation and sulfation. nih.gov In vivo analysis of urine from rats dosed with the compound confirmed the presence of these glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites. nih.gov The parent compound and several major Phase I metabolites were also detected in rat plasma and brain, indicating its ability to cross the blood-brain barrier. nih.gov

A summary of the major metabolites identified for this compound (ZLN005) is presented below.

Table 1: Major Metabolites of this compound (ZLN005) Identified by LC-MS/MS

| Metabolite Type | Biotransformation | Location of Modification |

|---|---|---|

| Phase I | Monohydroxylation | Cyclopentyl ring |

| Phase I | Dihydroxylation | Cyclopentyl ring |

| Phase I | Carboxylation | Cyclopentyl ring |

| Phase II | Glucuronidation | Hydroxyl groups |

| Phase II | Sulfation | Hydroxyl groups |

| Phase II | Glutathione Conjugation | Not specified |

This table is based on findings from in vitro and in vivo studies. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. While a specific, published IR spectrum for this compound was not available, its characteristic absorption bands can be predicted based on the known spectra of its constituent functional groups, such as the benzimidazole core, the cyclopentyl group, and the carbon-fluorine bond. researchgate.netrsc.org

The IR spectrum of a typical benzimidazole derivative will show characteristic peaks for N-H stretching (if present), C=N stretching of the imidazole ring, and C=C stretching of the benzene ring. nih.gov The cyclopentyl group will contribute C-H stretching and bending vibrations. The C-F bond will also have a characteristic stretching frequency.

The expected IR absorption bands for this compound are summarized in the table below.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Benzimidazole N-H | Stretch | ~3100-3000 | Often broad; indicates the imidazole N-H. |

| Aromatic C-H | Stretch | ~3100-3000 | Appears just above 3000 cm⁻¹. |

| Aliphatic C-H (Cyclopentyl) | Stretch | ~2960-2850 | Strong, sharp peaks characteristic of sp³ C-H bonds. |

| Benzimidazole C=N | Stretch | ~1620-1580 | Characteristic of the imidazole ring. researchgate.net |

| Aromatic C=C | Stretch | ~1600, ~1475 | Multiple bands are expected for the benzene ring. |

| C-F | Stretch | ~1250-1000 | Strong absorption, characteristic for aryl fluorides. |

| Aromatic C-H | Out-of-plane bend | ~850-800 | Position depends on the substitution pattern of the benzene ring. |

This table is predictive and based on characteristic frequencies for the specified functional groups found in similar molecules. rsc.orgnih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

The table below lists typical crystallographic parameters that might be expected for a compound like this compound, based on published structures of similar molecules. mdpi.comacs.org

Table 3: Typical Crystallographic Parameters for Substituted Benzimidazole Derivatives

| Parameter | Typical Value/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 | Common space groups for organic molecules. |

| Hydrogen Bonding | N-H···N intermolecular bonds | Key interaction for forming chains or dimers. |

| π-π Stacking | Interplanar distance ~3.4-3.8 Å | Stabilizes the crystal packing through aromatic interactions. |

| Molecular Conformation | Planar benzimidazole core | The heterocyclic ring system is generally flat. |

| Torsion Angles | Variable | Describes the orientation of the cyclopentyl group relative to the benzimidazole ring. |

This table presents generalized data from analogous structures and is for predictive purposes only. researchgate.netmdpi.com

Future Directions and Research Perspectives on 1 Cyclopentyl 5 Fluorobenzimidazole

Development of Next-Generation Analogues with Improved Profiles

The future development of 1-Cyclopentyl-5-fluorobenzimidazole will likely concentrate on creating next-generation analogues with superior efficacy, selectivity, and pharmacokinetic properties. The benzimidazole (B57391) nucleus is a versatile scaffold that allows for extensive modifications at several positions to optimize its biological activity. ijpsjournal.comnih.gov

Key areas for modification include:

Substitution at the Benzene (B151609) Ring: Altering or adding substituents to the benzene ring, beyond the existing fluorine atom, could modulate the molecule's electronic properties and binding interactions with its target protein.

Modification of the Cyclopentyl Group: The N-1 cyclopentyl group is crucial for target engagement. Exploring alternative cyclic or acyclic alkyl groups could refine the compound's fit within the ATP-binding pocket of target kinases, potentially improving potency and reducing off-target effects. nih.gov

Derivatization at the C-2 Position: The C-2 position of the imidazole (B134444) ring is a common site for modification in benzimidazole-based drugs. Introducing various functional groups at this position can significantly alter the compound's pharmacological profile, leading to analogues with novel mechanisms of action or improved potency. arabjchem.org

The goal of these modifications is to enhance the therapeutic index by increasing target specificity, which can lead to fewer side effects. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, guiding the design of new analogues by correlating structural changes with biological activity. ijpsjournal.com

Table 1: Potential Analogue Modifications and Their Research Goals

| Modification Site | Example Modification | Primary Research Goal |

| Benzene Ring (C-4, C-6, C-7) | Addition of methoxy (B1213986) or cyano groups | Enhance binding affinity and cell permeability |

| N-1 Position | Replacement of cyclopentyl with cyclohexyl or piperidinyl groups | Optimize fit in kinase hinge region; improve selectivity |

| C-2 Position | Introduction of aminopyrimidine or carboxamide moieties | Introduce new hydrogen bonding interactions; improve potency |

Exploration of Novel Therapeutic Indications

While likely developed for an initial indication such as oncology, the benzimidazole scaffold is known for a wide range of biological activities, opening avenues for exploring new therapeutic uses for this compound and its future analogues. nih.govarabjchem.orgijpsjournal.com

Potential new indications to be explored include:

Antiviral Activity: Substituted benzimidazole derivatives have shown activity against a variety of viruses, including HIV-1, by inhibiting key viral enzymes like reverse transcriptase. nih.gov

Antimicrobial and Antifungal Activity: Novel benzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains, including resistant ones like MRSA. nih.gov The development of new antimicrobial agents is a critical area of research due to growing antibiotic resistance. mdpi.com

Neurodegenerative Diseases: As protein kinases are implicated in the pathology of diseases like Alzheimer's, selective kinase inhibitors based on the benzimidazole scaffold could offer a new therapeutic strategy. nih.gov

Anti-inflammatory Conditions: Certain benzimidazole derivatives have shown promising anti-inflammatory and analgesic properties, suggesting their potential use in treating chronic inflammatory diseases like asthma. arabjchem.orgresearchgate.net

The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with a wide range of biological targets, including enzymes and receptors, making it a versatile starting point for drug discovery in various disease areas. nih.gov

Integration with Advanced Drug Delivery Systems

To overcome challenges such as poor water solubility and to enhance therapeutic efficacy, future research will likely involve integrating this compound into advanced drug delivery systems. arabjchem.org While many kinase inhibitors are orally administered, novel formulations can improve their pharmacokinetic profiles and enable targeted delivery. frontiersin.org

Promising drug delivery technologies include:

Nanoparticle Formulations: Encapsulating the compound in nanoparticles can improve its solubility, protect it from premature degradation, and allow for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Antibody-Drug Conjugates (ADCs): An ADC could be developed by linking a potent analogue of this compound to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells (e.g., ROR1 or ROR2). prnewswire.com This approach concentrates the therapeutic agent at the site of disease, minimizing systemic exposure.

Liposomal Delivery: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, improving their circulation time and biodistribution.

These advanced delivery systems can help overcome some of the inherent limitations of small molecule inhibitors, such as suboptimal pharmacokinetic profiles, and are a key area of research for improving targeted cancer therapies. frontiersin.org

Mechanistic Deep Dive into Resistance Pathways

A significant challenge with targeted therapies, including kinase inhibitors, is the development of drug resistance. nih.govannexpublishers.com Future research must focus on understanding and overcoming the potential mechanisms of resistance to this compound.

Key areas of investigation include:

Target-Based Resistance: This often involves the emergence of secondary mutations in the target kinase's ATP-binding pocket, which prevent the drug from binding effectively while preserving the kinase's activity. nih.govannexpublishers.com For example, the T790M mutation in EGFR is a well-known mechanism of resistance to first-generation inhibitors. annexpublishers.com

Bypass Signaling Activation: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibited target. annexpublishers.com For instance, if a BRAF inhibitor is used, cells might upregulate the PI3K/AKT pathway to maintain proliferation. annexpublishers.com

Drug Efflux and Metabolism: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor, rendering it ineffective.

Understanding these pathways is critical for developing strategies to combat resistance. This could involve designing next-generation inhibitors that are effective against common mutations or using the compound in combination with other targeted drugs to block bypass pathways. nih.govannexpublishers.com

Table 2: Common Resistance Mechanisms and Investigative Approaches

| Resistance Mechanism | Description | Research Approach |

| Secondary Target Mutations | Mutations in the kinase domain that hinder inhibitor binding. nih.gov | Sequence patient tumors post-relapse; develop inhibitors that bind to mutated forms. |

| Pathway Upregulation | Activation of parallel signaling pathways to bypass the drug's effect. annexpublishers.com | Phosphoproteomic screening to identify activated pathways; combination therapy trials. |

| Altered Drug Efflux | Increased expression of membrane pumps that remove the drug from the cell. | Gene expression analysis of resistant cells; co-administration with efflux pump inhibitors. |

Collaborative Research Opportunities and Translational Studies

Advancing this compound from a promising lead compound to a clinical candidate will require extensive collaboration and translational research.

Future efforts should include:

Academic-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can leverage the strengths of both. Academia can provide deep mechanistic insights and identify novel targets, while industry brings expertise in drug development, optimization, and clinical trial execution.

Biomarker-Driven Clinical Trials: Future clinical trials should be guided by biomarkers to select patient populations most likely to respond to the drug. targetedonc.com This precision medicine approach can accelerate drug approval and improve patient outcomes. For instance, trials could enroll patients whose tumors have specific genomic alterations in the target kinase.

Public-Private Partnerships: Consortia involving government agencies, non-profits, and industry can pool resources and data to tackle major challenges like drug resistance and the development of therapies for rare cancers. prnewswire.com

Translational Studies: Bridging the gap between preclinical findings and clinical application is essential. This involves using patient-derived xenografts (PDXs) and other advanced models to test efficacy and resistance mechanisms in a setting that more closely mimics human disease.

These collaborative and translational efforts are crucial for navigating the complexities of drug development and ensuring that promising compounds like this compound can ultimately benefit patients.

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the established synthetic routes for 1-Cyclopentyl-5-fluorobenzimidazole, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via cyclocondensation of 4-fluoro-1,2-phenylenediamine with cyclopentyl carbonyl derivatives under acidic conditions. Key optimization parameters include:

- Temperature: Elevated temperatures (80–120°C) improve cyclization efficiency but may increase side-product formation.

- Catalysts: Lewis acids (e.g., ZnCl₂) or protic acids (e.g., HCl) enhance reaction rates .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) favor intermediate stability, while ethanol/water mixtures aid in precipitation .

A comparative study of yields under varying conditions is shown below:

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | ZnCl₂ | 100 | 72 |

| Ethanol | HCl | 80 | 65 |

| Toluene | None | 120 | 48 |

Structural Characterization Q: Which analytical techniques are critical for confirming the identity and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., fluorobenzene protons at δ 7.2–8.1 ppm; cyclopentyl protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 245.1) .

- Elemental Analysis: Confirms stoichiometry (e.g., C: 68.0%, H: 6.1%, N: 11.4%) .

- X-ray Crystallography: SHELXL refinement resolves crystal packing and hydrogen-bonding networks, critical for structure-property studies .

Advanced Research Questions

Biological Activity Profiling Q: How can researchers design experiments to evaluate the biological activity of this compound against kinase targets? A:

- In Vitro Assays: Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations mimicking physiological levels (1–10 µM).

- Structure-Activity Relationship (SAR): Compare activity with analogs lacking the cyclopentyl or fluorine groups to identify critical pharmacophores .

- Dose-Response Curves: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Computational Modeling Q: What computational approaches are suitable for predicting the binding affinity of this compound with protein targets? A:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., EGFR or VEGFR2). Focus on fluorine’s electronegativity and cyclopentyl hydrophobicity .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- MD Simulations: Assess ligand-protein stability over 100-ns trajectories using GROMACS .

Data Contradiction Analysis Q: How should researchers address discrepancies in biological activity data across studies? A:

- Source Validation: Cross-check compound purity (HPLC ≥98%) and assay protocols (e.g., cell line specificity, incubation time) .

- Statistical Robustness: Apply ANOVA or Tukey’s HSD test to evaluate inter-study variability .

- Meta-Analysis: Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL to identify consensus trends .

Methodological Notes

- Spectral Interpretation: Fluorine’s deshielding effect in ¹⁹F NMR (δ -110 to -120 ppm) confirms substitution patterns .

- Crystallography Best Practices: Use SHELXTL for high-resolution refinement; report R-factors ≤5% for publication-ready data .

- Ethical Compliance: Adhere to IUPAC guidelines for reporting synthetic yields and characterization data to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.